Normetanephrine

Catalog No.
S583434
CAS No.
97-31-4
M.F
C9H13NO3
M. Wt
183.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Normetanephrine

CAS Number

97-31-4

Product Name

Normetanephrine

IUPAC Name

4-(2-amino-1-hydroxyethyl)-2-methoxyphenol

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

InChI

InChI=1S/C9H13NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,5,10H2,1H3

InChI Key

YNYAYWLBAHXHLL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(CN)O)O

Synonyms

3 Methoxynoradrenaline, 3-Methoxynoradrenaline, Normetadrenaline, Normetanephrine

Canonical SMILES

COC1=C(C=CC(=C1)C(CN)O)O

Diagnosis of Pheochromocytoma and Paraganglioma

  • Biomarker: Normetanephrine, along with metanephrine, serves as a biomarker for PCC and PGL. Elevated levels of these metabolites in urine or plasma can indicate the presence of these tumors. [National Center for Biotechnology Information (NCBI). Plasma free metanephrine, normetanephrine, and 3-methoxytyramine for the diagnosis of pheochromocytoma/paraganglioma. ]
  • Combined Measurement: Studies suggest that measuring both normetanephrine and metanephrine can improve the diagnostic accuracy compared to using either one alone. [National Center for Biotechnology Information (NCBI). Plasma free metanephrine, normetanephrine, and 3-methoxytyramine for the diagnosis of pheochromocytoma/paraganglioma. ]
  • Comparison with Other Methods: Normetanephrine measurement offers advantages over some traditional methods used for PCC/PGL diagnosis, such as radioimmunoassays, due to its improved sensitivity and specificity. [National Center for Biotechnology Information (NCBI). A Laboratory Medicine Perspective on the Investigation of Phaeochromocytoma and Paraganglioma. ]

Other Research Applications

While the primary application of normetanephrine in research lies in PCC/PGL diagnosis, there are ongoing investigations into other potential uses:

  • Cardiovascular Risk: Some studies explore the association between normetanephrine levels and cardiovascular risk factors, although further research is needed to establish a definitive link. [National Center for Biotechnology Information (NCBI). Association of Urine Metanephrine Levels with CardiometaBolic Risk: An Observational Retrospective Study. ]
  • Tumor Characterization: Researchers are investigating the potential role of normetanephrine levels in differentiating between benign and malignant PCC/PGL. [National Center for Biotechnology Information (NCBI). Plasma free metanephrine, normetanephrine, and 3-methoxytyramine for the diagnosis of pheochromocytoma/paraganglioma. ]

Normetanephrine, also referred to as normetadrenaline, is a methylated metabolite of norepinephrine, produced by the action of catechol-O-methyl transferase on norepinephrine. This compound is primarily excreted in urine and is present in various tissues within the body. It serves as a significant biomarker for catecholamine-secreting tumors, such as pheochromocytoma, which are tumors that arise from adrenal gland tissue and can lead to excessive production of catecholamines like norepinephrine and epinephrine .

Normetanephrine itself doesn't have a known specific mechanism of action. Its importance lies in its elevated levels in urine as a marker for tumors that produce catecholamines [].

The formation of normetanephrine involves a specific enzymatic reaction where norepinephrine undergoes O-methylation. This reaction is catalyzed by catechol-O-methyl transferase, which transfers a methyl group from S-adenosylmethionine to the hydroxyl group at the meta position of the catechol ring in norepinephrine. The reaction can be summarized as follows:

Norepinephrine+S adenosylmethioninecatechol O methyl transferaseNormetanephrine+S adenosylhomocysteine\text{Norepinephrine}+\text{S adenosylmethionine}\xrightarrow{\text{catechol O methyl transferase}}\text{Normetanephrine}+\text{S adenosylhomocysteine}

This transformation is crucial for the metabolism of catecholamines and influences their biological activity and degradation pathways .

Normetanephrine exhibits several biological activities that are relevant in both physiological and pathological contexts. It has been shown to induce contractions in isolated rabbit aortic strips, indicating its potential role in vascular responses . Additionally, normetanephrine can inhibit the uptake of norepinephrine in isolated rat tissues, suggesting a regulatory mechanism in neurotransmitter dynamics. Its presence as a metabolite also reflects the functional status of adrenergic systems in various conditions, particularly in assessing neuroendocrine tumors .

The synthesis of normetanephrine can be achieved through both biological and chemical methods:

  • Biological Synthesis:
    • In vivo synthesis occurs through the enzymatic conversion of norepinephrine via catechol-O-methyl transferase.
  • Chemical Synthesis:
    • Chemical methods may involve starting from norepinephrine or related compounds, followed by methylation reactions using methylating agents under controlled conditions to yield normetanephrine.

These methods are essential for producing normetanephrine for research and clinical applications .

Normetanephrine has several important applications:

  • Clinical Marker: It serves as a diagnostic marker for pheochromocytoma and other neuroendocrine tumors.
  • Research Tool: Used in studies exploring adrenergic signaling pathways and the metabolism of catecholamines.
  • Pharmacological Studies: Investigated for its effects on vascular tone and neurotransmitter dynamics.

Its measurement in urine or plasma can provide critical insights into adrenal function and sympathetic nervous system activity .

Research indicates that normetanephrine interacts with various receptors and enzymes involved in adrenergic signaling. Notably:

  • It may influence vascular smooth muscle contraction through adrenergic receptors.
  • Normetanephrine's ability to inhibit norepinephrine uptake suggests potential interactions with norepinephrine transporters, affecting neurotransmitter availability in synaptic clefts .

These interactions highlight its role not only as a metabolite but also as an active participant in cardiovascular physiology.

Several compounds are structurally or functionally related to normetanephrine. Here are some notable examples:

CompoundStructureKey DifferencesUnique Features
NorepinephrineC$8$H$11$NO$3$No methylation at the meta positionPrimary neurotransmitter
EpinephrineC$9$H$13$NO$3$Methyl group at nitrogenHormonal response regulator
MetanephrineC$10$H$15$NO$3$Methylation on epinephrineLess active than normetanephrine

Normetanephrine is unique due to its specific role as a metabolite of norepinephrine, making it a crucial marker for certain tumors while exhibiting distinct biological activities compared to its precursors and derivatives .

Normetanephrine (C$$9$$H$${13}$$NO$$_3$$), also known as normetadrenaline or 3-methoxynoradrenaline, is a catecholamine metabolite derived from the O-methylation of norepinephrine. Its systematic IUPAC name is 4-(2-amino-1-hydroxyethyl)-2-methoxyphenol, reflecting its phenolic hydroxyl group, methoxy substituent, and ethanolamine side chain. The compound’s CAS registry number is 97-31-4, and it is classified under methoxyphenols due to its structural features. Normetanephrine exists as a racemic mixture in its synthetic form, often referred to as DL-normetanephrine.

Historical Context and Discovery

The discovery of normetanephrine is intertwined with mid-20th-century advancements in catecholamine metabolism research. Julius Axelrod’s seminal work on catechol-O-methyltransferase (COMT) in the late 1950s revealed the enzymatic conversion of norepinephrine to normetanephrine, establishing its role as a metabolic byproduct. By 1960, studies confirmed the presence of endogenous normetanephrine in human urine, linking it to both normal physiology and pathological conditions such as pheochromocytoma. This discovery paved the way for its use as a biomarker in clinical diagnostics.

Relevance in Biochemical and Clinical Research

Normetanephrine serves dual roles:

  • Biochemical: As a terminal metabolite of norepinephrine, it provides insights into sympathetic nervous system activity and catecholamine turnover.
  • Clinical: Elevated levels in plasma or urine are diagnostic markers for neuroendocrine tumors, particularly pheochromocytoma and paraganglioma. Its measurement has become a cornerstone in endocrine testing due to high sensitivity (>95%) and specificity (>90%) in tumor detection.
Of Normetanephrine

PropertyValue
Molecular FormulaC₉H₁₃NO₃
Molecular Weight (Average)183.2044 g/mol
Molecular Weight (Monoisotopic)183.089543287 g/mol
IUPAC Name4-(2-amino-1-hydroxyethyl)-2-methoxyphenol
Chemical StructureBenzene ring with methoxy, hydroxyl, and aminoethanol substituents
Functional GroupsMethoxy group, hydroxyl group, primary amine, secondary alcohol

The molecular structure of normetanephrine features a benzene ring as its core scaffold, with several functional groups attached at specific positions [1] [3]. The key functional groups include a methoxy group (-OCH₃) at position 2, a hydroxyl group (-OH) at position 4, and an aminoethanol side chain (-CH(OH)CH₂NH₂) also connected to position 4 of the benzene ring [1] [5] [3]. This arrangement of functional groups confers normetanephrine with its characteristic chemical properties and biological activity [5] [3].

The presence of these functional groups, particularly the hydroxyl and amino groups, enables normetanephrine to participate in hydrogen bonding interactions with surrounding molecules, influencing its solubility in various solvents and its ability to interact with biological receptors and enzymes [3] [5]. The methoxy group contributes to the compound's lipophilicity, affecting its distribution in biological systems [1] [5].

Physicochemical Characteristics (Solubility, Stability)

Normetanephrine exhibits distinct physicochemical properties that influence its behavior in various environments, including biological systems and laboratory settings [5] [9]. Understanding these properties is essential for proper handling, storage, and analysis of this compound [10] [13].

In its pure form, normetanephrine exists as a crystalline solid at room temperature [7] [9]. This physical state is important for its stability during storage and for analytical purposes [9] [13].

The solubility profile of normetanephrine varies across different solvents, which is critical for its extraction, purification, and analysis [9] [7]. In water, normetanephrine is soluble, though specific solubility values are not widely reported in the literature [5] [9]. Its solubility in dimethyl sulfoxide (DMSO) is notably high, reaching approximately 250 mg/mL (1364.63 mM), although this may require ultrasonic treatment to achieve complete dissolution [9] [7]. Normetanephrine also demonstrates solubility in various organic solvents, including ethanol and dimethyl formamide, which is relevant for laboratory manipulations and analytical procedures [7] [12].

Table 2.2. Physicochemical Characteristics of Normetanephrine

PropertyValue
Physical StateCrystalline solid
Solubility in WaterSoluble (specific value not available in sources)
Solubility in DMSO250 mg/mL (1364.63 mM; requires ultrasonic treatment)
Solubility in Organic SolventsSoluble in ethanol, DMSO, and dimethyl formamide
pH StabilityStable at pH ≤ 6.0; unstable at pH 8.0 with significant degradation
Temperature StabilityStable at -20°C and -80°C for extended periods; less stable at room temperature
Storage Conditions4°C, protected from light; for long-term storage: -20°C or -80°C

The stability of normetanephrine is significantly influenced by environmental factors, particularly pH and temperature [23] [24]. Research has demonstrated that normetanephrine remains relatively stable at acidic pH values (≤ 6.0), but undergoes considerable degradation at alkaline pH (8.0) [23] [13]. In a comprehensive stability study, it was found that at pH 8.0, normetanephrine concentration decreased to less than 60% after just 48 hours at room temperature, and up to 90% was lost within one week at both 4°C and 25°C [23] [24].

Temperature also plays a crucial role in normetanephrine stability [10] [13]. The compound exhibits enhanced stability at lower temperatures, with optimal preservation achieved at -20°C or -80°C for extended periods [13] [23]. At room temperature, significant degradation can occur, especially when combined with non-optimal pH conditions [23] [24].

For analytical and research purposes, proper storage conditions for normetanephrine are essential to maintain its integrity [13] [24]. Recommended storage conditions include keeping the compound at 4°C and protected from light for short-term storage, while long-term preservation requires freezing at -20°C or -80°C [9] [13]. These conditions minimize degradation and ensure the reliability of subsequent analyses [13] [23].

Isomerism and Stereochemical Variants

Normetanephrine exhibits important stereochemical properties due to the presence of a stereogenic center in its molecular structure [4] [22]. This stereochemistry influences its three-dimensional arrangement and potentially its biological interactions [22] [11].

The stereogenic center in normetanephrine is located at the benzylic carbon (C-α), which bears four different substituents: a hydrogen atom, a hydroxyl group, an aminomethyl group, and the aromatic ring [4] [22]. This asymmetric carbon atom gives rise to two possible stereoisomers that are mirror images of each other but not superimposable, known as enantiomers [22] [11].

Table 2.3. Isomerism and Stereochemical Variants of Normetanephrine

PropertyValue
Stereogenic CentersOne stereogenic center at the benzylic carbon (C-α)
StereoisomersTwo enantiomers (R and S forms)
Common FormsRacemic mixture (DL-Normetanephrine), L-Normetanephrine, D-Normetanephrine
Absolute ConfigurationL-form corresponds to (R)-configuration; D-form corresponds to (S)-configuration
Stereochemical Notation(R)-α-(Aminomethyl)-4-hydroxy-3-methoxybenzenemethanol and (S)-α-(Aminomethyl)-4-hydroxy-3-methoxybenzenemethanol

The two enantiomers of normetanephrine are designated as R and S forms according to the Cahn-Ingold-Prelog priority rules, which provide a systematic method for specifying molecular chirality [22] [4]. In the context of traditional nomenclature, these enantiomers are also referred to as L-Normetanephrine and D-Normetanephrine, respectively [4] [3]. Specifically, the L-form corresponds to the (R)-configuration, while the D-form corresponds to the (S)-configuration [4] [22].

Normetanephrine is commonly encountered as a racemic mixture, known as DL-Normetanephrine or (±)-Normetanephrine, which contains equal amounts of both enantiomers [3] [7]. However, in biological systems, the L-form (R-configuration) is typically the predominant naturally occurring enantiomer, as it derives from L-norepinephrine through enzymatic methylation [4] [11].

The stereochemical notation for the enantiomers of normetanephrine provides a precise description of their three-dimensional structures [4] [22]. The R-enantiomer is denoted as (R)-α-(Aminomethyl)-4-hydroxy-3-methoxybenzenemethanol, while the S-enantiomer is represented as (S)-α-(Aminomethyl)-4-hydroxy-3-methoxybenzenemethanol [4] [3].

The stereochemistry of normetanephrine is significant because enantiomers can exhibit different biological activities and interactions with enzymes and receptors, which are themselves chiral entities [11] [22]. While specific studies on the differential activities of normetanephrine enantiomers are limited, research on related catecholamine derivatives suggests that stereochemistry can significantly influence receptor binding and biological responses [11] [14].

Biosynthetic Precursors and Metabolic Derivatives

Normetanephrine occupies a specific position in catecholamine metabolism, serving as an important metabolite in the biochemical pathway of norepinephrine degradation [5] [6]. Understanding its biosynthetic origins and subsequent metabolic fate provides insight into its physiological significance and diagnostic utility [6] [18].

The primary precursor of normetanephrine is norepinephrine (also known as noradrenaline), a catecholamine neurotransmitter and hormone [5] [15]. The biosynthesis of normetanephrine occurs through the enzymatic O-methylation of norepinephrine, specifically at the meta-hydroxyl position (3-position) of the catechol ring [5] [19]. This reaction is catalyzed by the enzyme catechol-O-methyltransferase (COMT), which transfers a methyl group from S-adenosylmethionine (SAM) to norepinephrine, resulting in the formation of normetanephrine and S-adenosylhomocysteine [5] [19].

Table 2.4. Biosynthetic Precursors and Metabolic Derivatives of Normetanephrine

PropertyValue
Primary PrecursorNorepinephrine (Noradrenaline)
Biosynthetic EnzymeCatechol-O-methyltransferase (COMT)
Biosynthetic PathwayO-methylation of norepinephrine at the meta-hydroxyl position
Metabolic Derivatives3-Methoxy-4-hydroxyphenylglycolaldehyde
Metabolic EnzymesAmine oxidase [flavin-containing] A and B (MAO-A, MAO-B)
ExcretionExcreted in urine; used as a biomarker for catecholamine-secreting tumors

The biosynthetic pathway leading to norepinephrine, the precursor of normetanephrine, begins with the amino acid tyrosine [15] [17]. Tyrosine undergoes a series of enzymatic transformations, including hydroxylation to form 3,4-dihydroxyphenylalanine (DOPA), decarboxylation to yield dopamine, and finally, hydroxylation of dopamine to produce norepinephrine [15] [17]. This pathway represents the upstream biosynthetic sequence that ultimately leads to normetanephrine formation [15] [19].

Once formed, normetanephrine can undergo further metabolism through the action of monoamine oxidases (MAO), specifically MAO-A and MAO-B [5] [18]. These enzymes catalyze the oxidative deamination of normetanephrine, resulting in the formation of 3-methoxy-4-hydroxyphenylglycolaldehyde [5] [18]. This aldehyde intermediate can be further metabolized to 3-methoxy-4-hydroxyphenylglycol (MHPG) and ultimately to vanillylmandelic acid (VMA), which represents the terminal metabolite in this pathway [18] [19].

The metabolic fate of normetanephrine is clinically significant because the compound and its derivatives are excreted in urine, where they can be measured for diagnostic purposes [5] [6]. Elevated levels of urinary normetanephrine are associated with certain pathological conditions, particularly catecholamine-secreting tumors such as pheochromocytoma and paraganglioma [6] [21]. In these conditions, the excessive production of norepinephrine leads to increased formation of normetanephrine, making it a valuable biomarker for diagnosis and monitoring [6] [21].

Physical Description

Solid

XLogP3

-0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

183.08954328 g/mol

Monoisotopic Mass

183.08954328 g/mol

Heavy Atom Count

13

LogP

-1.05

Melting Point

204 °C

UNII

0J45DE6B88

Other CAS

97-31-4

Wikipedia

Normetanephrine

Dates

Modify: 2024-04-14

Malignant pheochromocytoma: pain, palpitation, perspiration and perplexities

Nanditha Ananthakrishnan, Saravanan Sanniyasi, Daniel Ravikumar
PMID: 34167972   DOI: 10.1136/bcr-2020-239991

Abstract

A 60-year-old man presented with headache, giddiness, abdominal pain and palpitation. When evaluated outside for the same, the patient was diagnosed to have hypertension and started on antihypertensives for which he did not respond. ECG was suggestive of non-ST elevation myocardial infarction. The patient was subjected to a coronary angiogram, which was normal. Patient had multiple episodes of fluctuating blood pressures. CT of the abdomen showed a 7.1×5.6×8.2 cm mass in the left adrenal gland suggestive of a pheochromocytoma. Serum, urine metanephrines and normetanephrines were elevated. After discussing with the multidisciplinary team, the patient was stabilised with alpha blockers and taken up for laparoscopic left adrenalectomy. Histopathology was reported as pheochromocytoma with a Pheochromocytoma Adrenal Scaled Score of 10/20 suggestive of malignancy. This is one such case of a malignant pheochromocytoma, which was managed successfully despite the perplexities faced in stabilising the crisis followed by laparoscopic resection in a moribund patient.


Multivariate Statistical Approach for Nephrines in Women with Obesity

Ralitsa Robeva, Miroslava Nedyalkova, Georgi Kirilov, Atanaska Elenkova, Sabina Zacharieva, Błażej Kudłak, Natalia Jatkowska, Vasil Simeonov
PMID: 33807567   DOI: 10.3390/molecules26051393

Abstract

Catecholamines are physiological regulators of carbohydrate and lipid metabolism during stress, but their chronic influence on metabolic changes in obese patients is still not clarified. The present study aimed to establish the associations between the catecholamine metabolites and metabolic syndrome (MS) components in obese women as well as to reveal the possible hidden subgroups of patients through hierarchical cluster analysis and principal component analysis. The 24-h urine excretion of metanephrine and normetanephrine was investigated in 150 obese women (54 non diabetic without MS, 70 non-diabetic with MS and 26 with type 2 diabetes). The interrelations between carbohydrate disturbances, metabolic syndrome components and stress response hormones were studied. Exploratory data analysis was used to determine different patterns of similarities among the patients. Normetanephrine concentrations were significantly increased in postmenopausal patients and in women with morbid obesity, type 2 diabetes, and hypertension but not with prediabetes. Both metanephrine and normetanephrine levels were positively associated with glucose concentrations one hour after glucose load irrespectively of the insulin levels. The exploratory data analysis showed different risk subgroups among the investigated obese women. The development of predictive tools that include not only traditional metabolic risk factors, but also markers of stress response systems might help for specific risk estimation in obesity patients.


A Rare and Unusual Cause of Unilateral Ureteric Obstruction in a Child

Dallas Fowler, Helen Irving, Peter Borzi, Peter Trnka, Tony Huynh
PMID: 32746464   DOI: 10.1093/clinchem/hvaa059

Abstract




Profiling and fingerprinting strategies to assess exposure of edible plants to herbicides

Hanna Barchanska, Ji Tang, Xiangyu Fang, Magdalena Danek, Joanna Płonka, Marcin Sajdak
PMID: 32731124   DOI: 10.1016/j.foodchem.2020.127658

Abstract

Raphanus sativus var. longipinnatus, was exposed under experimental conditions to herbicides: rimsulfuron (RIM), administrated as (1) pure substance, (2) in commercially available formulation (RIMEL), (3) its degradation product: 4,6-dimethoxypyrimidin-2-amine (2ADP), (4) mesotrione (MES), (5) sulcotrione (SUL). Profiling and fingerprinting strategies, conducted by LC-MS/MS-FL, were employed to find markers of plant exposure to herbicide stress. The presence ofRIM metabolite in the tissues of plant exposed to this herbicide proved that it is necessary to determine both parent compound and its by-products to obtain reliable information on plant exposure to agrochemicals. A higher content of normetanephrine (NMN) (18-175%) and lower content of tyramine (TYR) (49-75%) and epinephrine (E) (75-83%) was observed in plant tissues exposed to RIM and 2ADP in comparison to blank sample. Therefore, NMN, TRY and E may be considered as markers of plant response to RIM. Non-target analysis enables to recognize the type of herbicide used during cultivation.


Micturition syncope: a rare presentation of bladder paraganglioma

Neethu Sunil V, Kevin John, Sultan Nawahirsha, Ramya Iyyadurai
PMID: 32878856   DOI: 10.1136/bcr-2020-235353

Abstract

A 68-year-old woman presented with episodes of headache, palpitations, sweating and poorly controlled hypertension for the past 6 years. These symptoms were, at times, associated with micturition, and there were few episodes of micturition syncope as well. She had elevated 24-hour urinary normetanephrine and was found to have a paraganglioma arising from the urinary bladder infiltrating the sigmoid colon. She underwent laparotomy with excision of the bladder paraganglioma, following which her symptoms subsided. Paragangliomas are extra-adrenal catecholamine-producing tumours. Bladder paragangliomas need to be considered when evaluating hypertensive patients with headache, palpitations or syncope related to micturition.


An increase in normetanephrine in hair follicles of acne lesions through the sympatho-adrenal medullary system in acne patients with anxiety

Koji Mizuno, Hiroaki Sakaue, Keita Kohsaka, Hidetomo Takeda, Nobukazu Hayashi, Takashi Sato
PMID: 33963607   DOI: 10.1111/1346-8138.15935

Abstract

Acne vulgaris, a chronic inflammatory skin disease, has been associated with not only sebaceous gland dysfunction but also various endogenous and exogenous stresses. Since sebaceous glands are under neuroendocrine control, including the hypothalamic-pituitary-adrenal axis and neuro-autocrine mechanisms, it remains unclear how psychological stress relates to the pathogenesis of acne. In this study, we investigated the relationship between psychological stress and catecholamine in acne lesions from 18 patients with mild or moderate acne. The State-Trait Anxiety Inventory (STAI) revealed that all patients were anxious, with six having low anxiety and 12 high anxiety. Salivary α-amylase activity (sAA), which is regulated by the sympatho-adrenal medullary (SAM) system, positively correlated with the STAI State Anxiety scores (STAI-S) and was significantly detectable in acne patients with high rather than low anxiety. In addition, the level of normetanephrine, but not metanephrine, both of which are catecholamine metabolites, in hair follicles of acne lesions also positively correlated with the STAI-S. Furthermore, the normetanephrine level was higher in patients with high rather than low anxiety, whereas there was no change in metanephrine in the hair follicles of the acne lesions. Moreover, neither the sAA nor metanephrine and normetanephrine in the acne lesions was related to acne severity in the patients. Thus, these results provide novel evidence that a SAM system-associated increase of normetanephrine level in hair follicles is involved in the acne pathology of patients with anxiety.


Assessment of Epinephrine and Norepinephrine in Gastric Carcinoma

Alina Maria Mehedințeanu, Veronica Sfredel, Puiu Olivian Stovicek, Michael Schenker, Georgică Costinel Târtea, Octavian Istrătoaie, Ana-Maria Ciurea, Cristin Constantin Vere
PMID: 33670813   DOI: 10.3390/ijms22042042

Abstract

The aim of our study was to assess the sympathetic nervous system's involvement in the evolution of gastric carcinoma in patients by analyzing the mediators of this system (epinephrine and norepinephrine), as well as by analyzing the histological expression of the norepinephrine transporter (NET). We conducted an observational study including 91 patients diagnosed with gastric carcinoma and an additional 200 patients without cancer between November 2017 and October 2018. We set the primary endpoint as mortality from any cause in the first two years after enrolment in the study. The patients were monitored by a 24-h Holter electrocardiogram (ECG) to assess sympathetic or parasympathetic predominance. Blood was also collected from the patients to measure plasma free metanephrine (Meta) and normetanephrine (N-Meta), and tumor histological samples were collected for the analysis of NET expression. All of this was performed prior to the application of any antineoplastic therapy. Each patient was monitored for two years. We found higher heart rates in patients with gastric carcinoma than those without cancer. Regarding Meta and N-Meta, elevated levels were recorded in the patients with gastric carcinoma, correlating with the degree of tumor differentiation and other negative prognostic factors such as tumor invasion, lymph node metastasis, and distant metastases. Elevated Meta and N-Meta was also associated with a poor survival rate. All these data suggest that the predominance of the sympathetic nervous system's activity predicts increased gastric carcinoma severity.


Neurochemical Effects of 4-(2Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model

Seong Soon Kim, Hyemin Kan, Kyu-Seok Hwang, Jung Yoon Yang, Yuji Son, Dae-Seop Shin, Byung Hoi Lee, Se Hwan Ahn, Jin Hee Ahn, Sung-Hee Cho, Myung Ae Bae
PMID: 33525453   DOI: 10.3390/ijms22031285

Abstract

Epilepsy is one of the most common neurological disorders, and it is characterized by spontaneous seizures. In a previous study, we identified 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one (GM-90432) as a novel anti-epileptic agent in chemically- or genetically-induced epileptic zebrafish and mouse models. In this study, we investigated the anti-epileptic effects of GM-90432 through neurochemical profiling-based approach to understand the neuroprotective mechanism in a pentylenetetrazole (PTZ)-induced epileptic seizure zebrafish model. GM-90432 effectively improved PTZ-induced epileptic behaviors via upregulation of 5-hydroxytryptamine, 17-β-estradiol, dihydrotestosterone, progesterone, 5α -dihydroprogesterone, and allopregnanolone levels, and downregulation of normetanephrine, gamma-aminobutyric acid, and cortisol levels in brain tissue. GM-90432 also had a protective effect against PTZ-induced oxidative stress and zebrafish death, suggesting that it exhibits biphasic neuroprotective effects via scavenging of reactive oxygen species and anti-epileptic activities in a zebrafish model. In conclusion, our results suggest that neurochemical profiling study could be used to better understand of anti-epileptic mechanism of GM-90432, potentially leading to new drug discovery and development of anti-seizure agents.


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